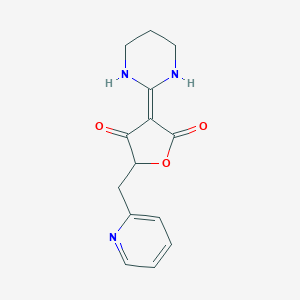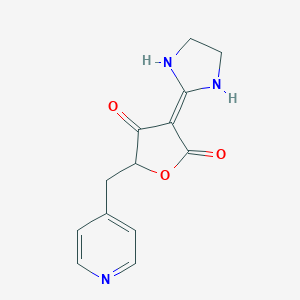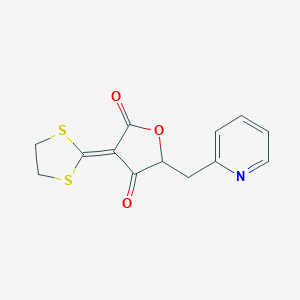![molecular formula C34H44N2O6 B290167 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B290167.png)
3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, also known as DPP6, is a chemical compound with potential applications in scientific research. It belongs to the family of pyrrolopyrroles and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is not fully understood, but it is believed to interact with biological systems through its ability to act as a fluorescent probe. 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has also been found to interact with DNA and RNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has been found to exhibit interesting biochemical and physiological effects. It has been shown to have antioxidant properties and has been found to inhibit the growth of cancer cells in vitro. Additionally, 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has been found to have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione in lab experiments is its ability to act as a fluorescent probe, which allows for the visualization of biological systems. However, one limitation of using 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione. One potential avenue of research is the development of 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione-based fluorescent probes for imaging biological systems. Additionally, 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanism of action of 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves the reaction of 3,5-dimethoxyaniline with 2,5-dihexyl-3,6-dibromopyrrolo[3,4-c]pyrrole-1,4-dione in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction and yields 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione as the final product.
Applications De Recherche Scientifique
3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has been found to have potential applications in scientific research. It has been studied for its ability to act as a fluorescent probe for imaging biological systems. Additionally, 3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has been found to have potential applications in the development of organic solar cells.
Propriétés
Formule moléculaire |
C34H44N2O6 |
|---|---|
Poids moléculaire |
576.7 g/mol |
Nom IUPAC |
1,4-bis(3,5-dimethoxyphenyl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C34H44N2O6/c1-7-9-11-13-15-35-31(23-17-25(39-3)21-26(18-23)40-4)29-30(33(35)37)32(36(34(29)38)16-14-12-10-8-2)24-19-27(41-5)22-28(20-24)42-6/h17-22H,7-16H2,1-6H3 |
Clé InChI |
BZBZAGFPDKFXDZ-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=C2C(=C(N(C2=O)CCCCCC)C3=CC(=CC(=C3)OC)OC)C1=O)C4=CC(=CC(=C4)OC)OC |
SMILES canonique |
CCCCCCN1C(=C2C(=C(N(C2=O)CCCCCC)C3=CC(=CC(=C3)OC)OC)C1=O)C4=CC(=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290086.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290088.png)
![1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B290091.png)
![2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B290092.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(2-phenylethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290093.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(4-fluorobenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290094.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)

![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)



